

# Application Notes and Protocols for the Synthesis of Tonabersat-d6

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## Compound of Interest

Compound Name: Tonabersat-d6

Cat. No.: B15604944

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These application notes provide a detailed protocol for the synthesis of deuterated Tonabersat (**Tonabersat-d6**), a valuable tool for pharmacokinetic and metabolic studies in drug development. The proposed synthetic route introduces a stable isotope label in the acetyl moiety of the molecule, which is anticipated to be a site of metabolic activity.

## Introduction

Tonabersat is a novel gap-junction modulator that has been investigated for the treatment of migraine and epilepsy. It is believed to exert its effects by selectively modulating gap junctions and inhibiting connexin hemichannels.[1][2] This inhibition can reduce the release of ATP, a key signaling molecule in the inflammasome pathway, thereby mitigating neuroinflammation.[3][4][5] The synthesis of a deuterated analog, **Tonabersat-d6**, allows researchers to conduct sensitive and specific pharmacokinetic studies using mass spectrometry, aiding in the understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Deuteration at a potential metabolic site can also provide insights into the metabolic stability of the compound.[6][7][8][9]

## Proposed Synthetic Pathway for Tonabersat-d6

The synthesis of **Tonabersat-d6** can be achieved by adapting the known synthesis of Tonabersat. The key modification is the introduction of a deuterated acetyl group in an early precursor. This can be accomplished through the Friedel-Crafts acylation of phenol with

deuterated acetyl chloride ( $\text{CD}_3\text{COCl}$ ) to yield 4-hydroxyacetophenone- $\text{d}_3$ . This deuterated intermediate is then carried through the subsequent synthetic steps to produce the final **Tonabersat-d6** compound.

## Experimental Protocols

### Step 1: Synthesis of 4-hydroxyacetophenone- $\text{d}_3$ (II)

A key starting material for the synthesis of **Tonabersat-d6** is 4-hydroxyacetophenone- $\text{d}_3$ . This can be synthesized via a Friedel-Crafts acylation of phenol.

Materials:

- Phenol (I)
- Deuterated acetyl chloride ( $\text{CD}_3\text{COCl}$ )
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 2M
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel

Procedure:

- To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add deuterated acetyl chloride (1.1 eq) dropwise.
- After stirring for 15 minutes, add a solution of phenol (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- The reaction is then carefully quenched by the slow addition of 2M HCl at 0 °C.
- The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 4-hydroxyacetophenone-d3 (II).

## Step 2: Synthesis of 6-acetyl-d3-2,2-dimethyl-2H-1-benzopyran (III)

Materials:

- 4-hydroxyacetophenone-d3 (II)
- 3-chloro-3-methyl-1-butyne
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate

- Water
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- A mixture of 4-hydroxyacetophenone-d<sub>3</sub> (1.0 eq), 3-chloro-3-methyl-1-butyne (1.5 eq), and potassium carbonate (2.0 eq) in DMF is heated to 80 °C for 12 hours.
- The reaction mixture is cooled to room temperature and diluted with water.
- The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield 6-acetyl-d<sub>3</sub>-2,2-dimethyl-2H-1-benzopyran (III).

### Step 3: Synthesis of (3R,4S)-3,4-epoxy-6-acetyl-d<sub>3</sub>-2,2-dimethylchromane (IV)

Materials:

- 6-acetyl-d<sub>3</sub>-2,2-dimethyl-2H-1-benzopyran (III)
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Sodium bicarbonate, saturated solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Procedure:**

- To a solution of 6-acetyl-d3-2,2-dimethyl-2H-1-benzopyran (1.0 eq) in dichloromethane at 0 °C, add m-CPBA (1.2 eq) portion-wise.
- The reaction mixture is stirred at room temperature for 2-4 hours.
- The reaction is quenched with a saturated solution of sodium bicarbonate.
- The layers are separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxide (IV), which can be used in the next step without further purification.

## Step 4: Synthesis of (3R,4S)-4-amino-6-acetyl-d3-3-hydroxy-2,2-dimethylchromane (V)

**Materials:**

- (3R,4S)-3,4-epoxy-6-acetyl-d3-2,2-dimethylchromane (IV)
- Ammonia in methanol (7N)
- Methanol

**Procedure:**

- A solution of the crude epoxide (IV) in 7N ammonia in methanol is stirred in a sealed tube at 80 °C for 24 hours.
- The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the amino alcohol (V).

## Step 5: Synthesis of N-[(3R,4S)-6-acetyl-d3-3-hydroxy-2,2-dimethylchroman-4-yl]-3-chloro-4-fluorobenzamide (VI)

## Materials:

- (3R,4S)-4-amino-6-acetyl-d3-3-hydroxy-2,2-dimethylchromane (V)
- 3-chloro-4-fluorobenzoyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

## Procedure:

- To a solution of the amino alcohol (V) (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add 3-chloro-4-fluorobenzoyl chloride (1.1 eq) dropwise.
- The reaction mixture is stirred at room temperature for 2-3 hours.
- The mixture is diluted with dichloromethane and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

## Step 6: Synthesis of Tonabersat-d6 (VII)

## Materials:

- N-[(3R,4S)-6-acetyl-d3-3-hydroxy-2,2-dimethylchroman-4-yl]-3-chloro-4-fluorobenzamide (VI)
- Diethylaminosulfur trifluoride (DAST)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate, saturated solution

- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- To a solution of the amide (VI) (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add DAST (1.2 eq) dropwise.
- The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
- The reaction is carefully quenched with a saturated solution of sodium bicarbonate.
- The layers are separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography to yield **Tonabersat-d6** (VII).

## Data Presentation

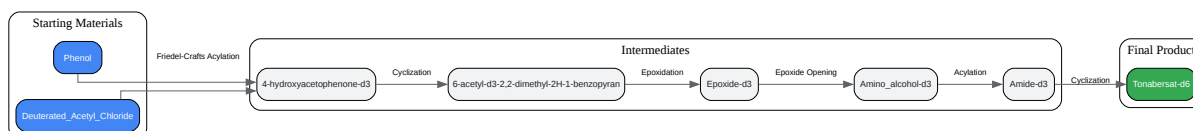
Table 1: Summary of Synthetic Steps for **Tonabersat-d6**

Step	Starting Material	Key Reagents	Product	Expected Yield (%)
1	Phenol (I)	Deuterated acetyl chloride, AlCl <sub>3</sub>	4-hydroxyacetophenone-d <sub>3</sub> (II)	70-80
2	4-hydroxyacetophenone-d <sub>3</sub> (II)	3-chloro-3-methyl-1-butyne, K <sub>2</sub> CO <sub>3</sub>	6-acetyl-d <sub>3</sub> -2,2-dimethyl-2H-1-benzopyran (III)	60-70
3	6-acetyl-d <sub>3</sub> -2,2-dimethyl-2H-1-benzopyran (III)	m-CPBA	(3R,4S)-3,4-epoxy-6-acetyl-d <sub>3</sub> -2,2-dimethylchromane (IV)	85-95
4	(3R,4S)-3,4-epoxy-6-acetyl-d <sub>3</sub> -2,2-dimethylchromane (IV)	Ammonia in methanol	(3R,4S)-4-amino-6-acetyl-d <sub>3</sub> -3-hydroxy-2,2-dimethylchromane (V)	50-60
5	(3R,4S)-4-amino-6-acetyl-d <sub>3</sub> -3-hydroxy-2,2-dimethylchromane (V)	3-chloro-4-fluorobenzoyl chloride, TEA	N-[(3R,4S)-6-acetyl-d <sub>3</sub> -3-hydroxy-2,2-dimethylchroman-4-yl]-3-chloro-4-fluorobenzamide (VI)	75-85
6	N-[(3R,4S)-6-acetyl-d <sub>3</sub> -3-hydroxy-2,2-dimethylchroman-4-yl]-3-chloro-4-fluorobenzamide (VI)	DAST	Tonabersat-d <sub>6</sub> (VII)	40-50



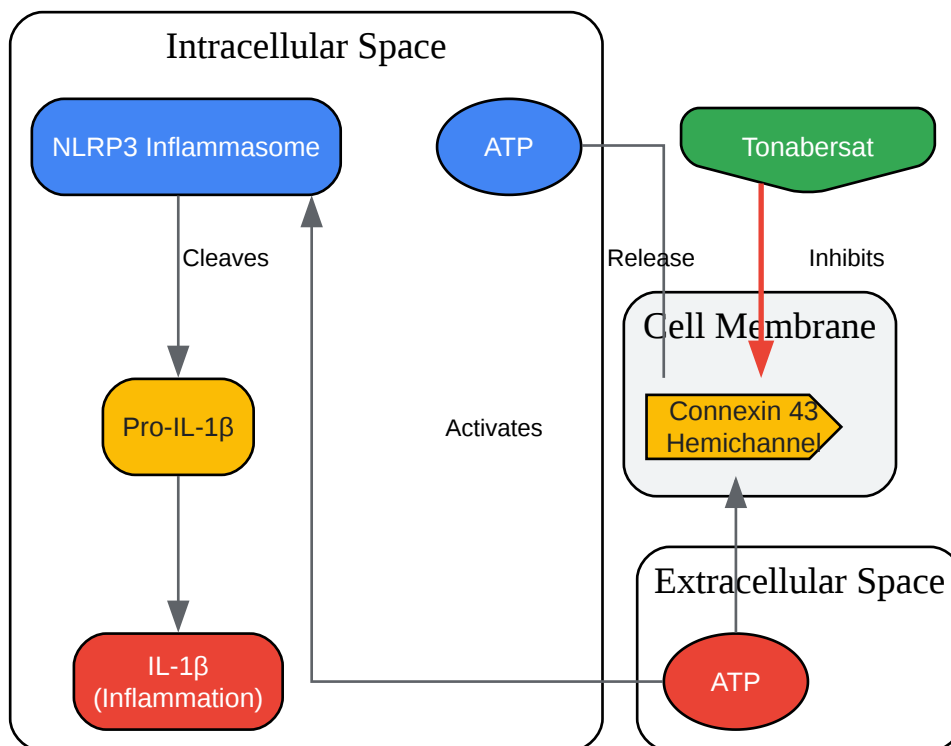
Yields are estimates based on similar non-deuterated reactions and may vary.

## Mandatory Visualization



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Caption: Synthetic workflow for **Tonabersat-d6**.



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Caption: Tonabersat's mechanism of action.

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